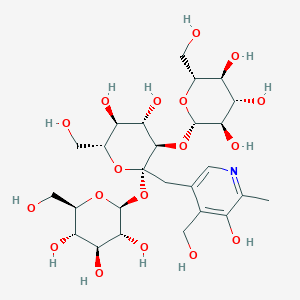
5-Gtpd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a pyridine ring. This compound is likely to be a derivative of a naturally occurring substance, given its intricate structure and the presence of multiple chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the starting materials and the desired configuration of the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of biocatalysts, flow chemistry, or other advanced techniques to improve efficiency and reduce waste.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.
科学研究应用
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biochemical pathways or as a potential therapeutic agent.
Medicine: As a drug candidate for treating diseases or as a diagnostic tool.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
Glucose: A simple sugar with multiple hydroxyl groups.
Riboflavin: A vitamin with a similar pyridine ring structure.
Nicotinamide: A vitamin B3 derivative with a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple hydroxyl groups with a pyridine ring. This combination of features could confer unique biological activity or chemical reactivity, distinguishing it from simpler compounds like glucose or riboflavin.
属性
CAS 编号 |
116169-16-5 |
|---|---|
分子式 |
C26H41NO18 |
分子量 |
655.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H41NO18/c1-8-14(32)10(4-28)9(3-27-8)2-26(45-25-22(40)19(37)16(34)12(6-30)42-25)23(20(38)17(35)13(7-31)44-26)43-24-21(39)18(36)15(33)11(5-29)41-24/h3,11-13,15-25,28-40H,2,4-7H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1 |
InChI 键 |
JYTHSXFFRSRXHJ-XAHHDDRHSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CC2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
手性 SMILES |
CC1=NC=C(C(=C1O)CO)C[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CC2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
同义词 |
5'-O-(glucotriosyl)pyridoxine 5-GTPD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















